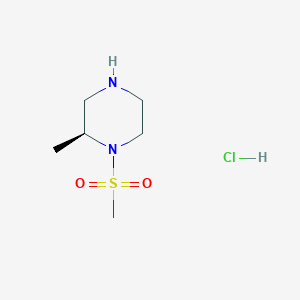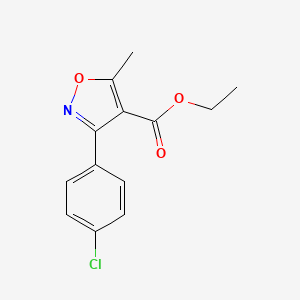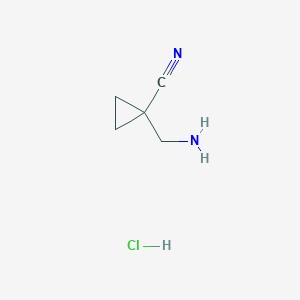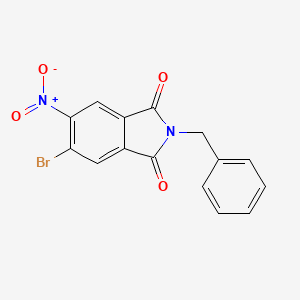
1-((苄氧基)羰基)-5-甲基哌啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3-position with a carboxylic acid group and at the 1-position with a benzyloxy carbonyl group .科学研究应用
化学教育
最后,该化合物可作为化学教育中的一个很好的例子,用于说明保护基团、胺反应性和羧酸化学等概念。它可用于实验室课程,教授学生有机合成技术。
所述的每个应用都利用了“1-((苄氧基)羰基)-5-甲基哌啶-3-羧酸”独特的化学性质,并展示了该化合物在各个科学研究领域的通用性。 此处提供的信息基于科学界目前的理解和应用 .
作用机制
- Cathepsin K plays a crucial role in bone remodeling, particularly in osteoclasts. It is involved in the degradation of collagen and other extracellular matrix proteins within bone tissue .
Target of Action
Mode of Action
生化分析
Biochemical Properties
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in peptide bond formation, where it acts as a protecting group for amine functionalities. This interaction is crucial for the selective synthesis of peptides, as it prevents unwanted side reactions by temporarily blocking reactive sites on the amino acids .
Cellular Effects
The effects of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the metabolic pathways within the cell. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .
Metabolic Pathways
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound can be metabolized by enzymes involved in the synthesis and degradation of peptides, leading to changes in the concentration of these biomolecules .
Transport and Distribution
The transport and distribution of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
属性
IUPAC Name |
5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)


![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)

